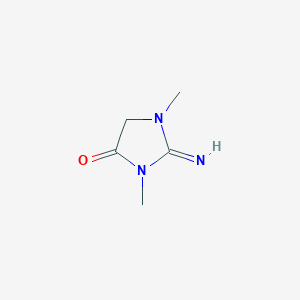

2-Imino-1,3-dimethylimidazolidin-4-one

説明

2-Imino-1,3-dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with two methyl groups at the 1- and 3-positions and an exocyclic imine group at the 2-position. It serves as a key structural motif in marine alkaloids such as aplysinopsin, first isolated from the sponge genus Thorecta . The compound is synthesized via condensation of indole-3-carboxaldehyde derivatives with 2-amino-1,3-dimethylimidazolidin-4-one, yielding analogs with substituents on the indole ring (e.g., halogen, methyl, or fluoro groups) .

Key properties include:

- Tautomerism: Exists predominantly in the endocyclic tautomeric form in both solid state (confirmed by X-ray crystallography) and solution (supported by ¹H-NMR, with NH₂ resonance at δ 7.73 ppm in DMSO-d₆) .

- Configuration: The double bond linking the indole and imidazolidinone rings adopts an E-configuration .

特性

CAS番号 |

34293-22-6 |

|---|---|

分子式 |

C5H9N3O |

分子量 |

127.14 g/mol |

IUPAC名 |

2-imino-1,3-dimethylimidazolidin-4-one |

InChI |

InChI=1S/C5H9N3O/c1-7-3-4(9)8(2)5(7)6/h6H,3H2,1-2H3 |

InChIキー |

NQLHETVWDMRIPV-UHFFFAOYSA-N |

正規SMILES |

CN1CC(=O)N(C1=N)C |

製品の起源 |

United States |

類似化合物との比較

Creatinine (2-Imino-1-methylimidazolidin-4-one)

Creatinine, a natural metabolite, shares the imidazolidinone core but lacks the 3-methyl group.

2-Imino-1,3-thiazolidin-4-one

This analog replaces the oxygen atom in the imidazolidinone ring with sulfur.

Hemimycalin A (1,3-Dimethylimidazolidine-2,4-dione)

Hemimycalin A, a marine alkaloid, replaces the 2-imino group with a carbonyl.

- Structural Differences: Functional Group: 2,4-dione vs. 2-imino-4-one.

- This substitution correlates with altered cytotoxicity and antimicrobial activity in marine sponges .

Substituent Effects on Derivatives of 2-Imino-1,3-dimethylimidazolidin-4-one

Derivatives with halogen or methyl substituents on the indole ring exhibit distinct physical and biological properties:

Key Observations :

- Halogen Effects : Chloro-substituted derivatives (e.g., 14 ) exhibit higher melting points than fluoro analogs (13 ), suggesting enhanced lattice stability due to Cl’s polarizability.

- Biological Activity : 5-Chloro and 5-bromo derivatives show enhanced binding affinity to serotonin receptors compared to unsubstituted analogs .

Heteroatom Variants and Their Implications

Oxygen vs. Sulfur in the Ring

- Synthetic Accessibility: Thiazolidinones are synthesized from thioureas, offering divergent reactivity compared to imidazolidinones .

Imino vs. Carbonyl Groups

- Reactivity: The imino group in 2-Imino-1,3-dimethylimidazolidin-4-one acts as a nucleophilic site, enabling Schiff base formation, whereas carbonyl groups in dione analogs favor hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。